2,6-Dinitro-4-methylaniline

Catalog No.
S600042
CAS No.
6393-42-6
M.F
C7H7N3O4
M. Wt
197.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dinitro-4-methylaniline

CAS Number

6393-42-6

Product Name

2,6-Dinitro-4-methylaniline

IUPAC Name

4-methyl-2,6-dinitroaniline

Molecular Formula

C7H7N3O4

Molecular Weight

197.15 g/mol

InChI

InChI=1S/C7H7N3O4/c1-4-2-5(9(11)12)7(8)6(3-4)10(13)14/h2-3H,8H2,1H3

InChI Key

MOOOPNRPJGZXPE-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])N)[N+](=O)[O-]

Synonyms

2,6-dinitro-4-methylaniline

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])N)[N+](=O)[O-]

The exact mass of the compound 2,6-Dinitro-4-methylaniline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97354. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,6-Dinitro-4-methylaniline (CAS 6393-42-6), also known as 4-methyl-2,6-dinitroaniline, is a specialized aromatic amine serving as a critical building block in agrochemical synthesis and as a Hammett indicator in physical chemistry [1]. Structurally characterized by an aniline core with a para-methyl group and two ortho-nitro groups, this compound exhibits a heavily deactivated yet precisely tunable electronic profile. In industrial procurement, it is primarily sourced as the direct precursor for specific dinitroaniline-class pre-emergent herbicides, notably Chlornidine and Dipropalin [2]. Additionally, its specific weak basicity makes it an indispensable analytical reagent for monitoring superacidic environments and stabilizing high-performance cyanoacrylate adhesives, where slight deviations in pKa would render alternative indicators ineffective [3].

Attempting to substitute 2,6-dinitro-4-methylaniline with closely related analogs, such as 2,6-dinitroaniline or 4-trifluoromethyl-2,6-dinitroaniline, leads to immediate failures in both synthetic workflows and analytical applications [1]. In synthetic routes, the absence of the para-methyl group in 2,6-dinitroaniline severely depresses the amine's basicity, resulting in incomplete diazotization and significant downstream purification bottlenecks [2]. Conversely, replacing it with the trifluoromethyl analog alters the electronic landscape so drastically that it changes the fundamental identity and soil persistence of the downstream herbicide. For analytical and formulation uses, generic substitution shifts the pKBH+ outside the critical -4.2 to -5.0 window, blinding formulators to the true acidity levels required to prevent premature curing in cyanoacrylate adhesives[3].

Enhanced Diazotization Reactivity via Para-Methyl Electron Donation

In the synthesis of functionalized dinitrotoluenes, the basicity of the amine group dictates the efficiency of diazotization. 2,6-Dinitro-4-methylaniline exhibits higher reactivity compared to the unsubstituted 2,6-dinitroaniline baseline. The electron-donating effect of the para-methyl group sufficiently increases the amine's basicity to allow complete diazotization in standard H2SO4/NaNO2 systems, whereas 2,6-dinitroaniline suffers from incomplete reaction (5-10% unreacted starting material recovered) under identical conditions [1]. This ensures quantifiable yields and fewer purification bottlenecks during pilot-scale deamination workflows.

Evidence DimensionDiazotization / Deamination Completion Rate
Target Compound DataComplete conversion (>95% yield of deaminated product)
Comparator Or Baseline2,6-Dinitroaniline (Incomplete conversion, 5–10% recovered starting material)
Quantified Difference>95% conversion vs <90% conversion
ConditionsConc. H2SO4 / NaNO2 reductive deamination

Buyers procuring intermediates for dinitrotoluene derivatives must select the 4-methyl analog to avoid the incomplete diazotization and subsequent chromatographic purification required when using the unsubstituted baseline.

Precise pKBH+ for Superacid and Adhesive Stabilizer Titration

2,6-Dinitro-4-methylaniline serves as a critical Hammett base indicator for measuring acidity in highly concentrated acids and non-aqueous systems like cyanoacrylate adhesives. It possesses a specific pKBH+ of approximately -4.28 to -4.93, positioning it precisely between 2,4-dinitroaniline (pKBH+ -4.48) and the less basic 2,6-dinitroaniline (pKBH+ -5.48) [1]. This precise basicity window allows formulators and analytical chemists to accurately titrate and monitor the acidic stabilizers in cyanoacrylate formulations, preventing premature polymerization without over-stabilizing the adhesive [2].

Evidence DimensionpKBH+ (Hammett Acidity Base Strength)
Target Compound Data-4.28 to -4.93
Comparator Or Baseline2,6-Dinitroaniline (-5.48) and 4-Chloro-2,6-dinitroaniline (-6.17)
Quantified Difference~0.5 to 1.2 pK units more basic than unsubstituted or halogenated analogs
ConditionsAqueous strong acid / non-aqueous solvent titration

For industrial adhesive formulators, selecting this exact indicator provides the correct pKa threshold to monitor stabilizer levels, which cannot be achieved with more electron-deficient analogs.

Essential Scaffold for Chlornidine and Dipropalin Synthesis

The production of specific pre-emergent herbicides, such as Chlornidine and Dipropalin, strictly requires the 4-methyl-2,6-dinitroaniline scaffold[1]. Substituting with the closely related 4-trifluoromethyl-2,6-dinitroaniline (the trifluralin precursor) fundamentally alters the lipophilicity and soil half-life of the resulting herbicide. Furthermore, the para-methyl group provides a distinct steric and electronic environment during the N,N-dialkylation step compared to the strongly electron-withdrawing CF3 group, enabling specific reaction kinetics necessary for efficient commercial synthesis of these targeted agrochemicals[2].

Evidence DimensionPrecursor Viability for Target Herbicides
Target Compound DataYields 4-methyl-based herbicides (Chlornidine, Dipropalin)
Comparator Or Baseline4-Trifluoromethyl-2,6-dinitroaniline
Quantified DifferenceExclusive structural match vs incompatible downstream product
ConditionsN,N-dialkylation with alkyl halides or tosylates

Agrochemical manufacturers must procure this exact compound to synthesize Chlornidine or Dipropalin, as substitution with the more common trifluralin precursor yields an entirely different active ingredient.

Intermediate for Dinitroaniline Herbicides

2,6-Dinitro-4-methylaniline is the mandatory starting material for synthesizing pre-emergent herbicides like Chlornidine and Dipropalin. Its specific para-methyl substitution is critical for achieving the correct soil persistence and microtubule-inhibiting properties in the final agrochemical product [1].

Hammett Indicator in Cyanoacrylate Adhesive Formulation

Due to its highly specific pKBH+ value (-4.93), this compound is utilized as a bleachable dye cation and acidity indicator in cyanoacrylate adhesives. It allows manufacturers to precisely monitor the concentration of acidic stabilizers, ensuring proper shelf-life and thermal performance without compromising cure speed [2].

Reductive Deamination Workflows for Dinitrotoluenes

In synthetic laboratories producing 3,5-dinitrotoluene derivatives, this compound is preferred over 2,6-dinitroaniline because its enhanced basicity enables complete diazotization. This prevents the carryover of unreacted starting materials and streamlines downstream isolation processes [3].

XLogP3

2.2

Melting Point

171.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301+H311+H331 (100%): Toxic if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

6393-42-6

Wikipedia

2,6-Dinitro-4-methylaniline

Dates

Last modified: 08-15-2023

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